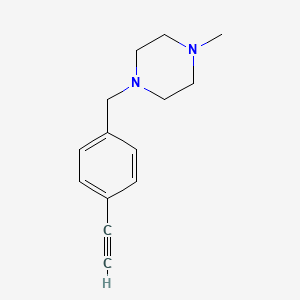

1-(4-Ethynylbenzyl)-4-methylpiperazine

Description

1-(4-Ethynylbenzyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 4-ethynylbenzyl group and a methyl group

Properties

IUPAC Name |

1-[(4-ethynylphenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-3-13-4-6-14(7-5-13)12-16-10-8-15(2)9-11-16/h1,4-7H,8-12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMCFAYSUUEMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylbenzyl)-4-methylpiperazine typically involves the reaction of 4-ethynylbenzyl chloride with 4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylbenzyl)-4-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the benzyl ring.

Major Products Formed

Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.

Reduction: Formation of 1-(4-ethylbenzyl)-4-methylpiperazine.

Substitution: Formation of various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Ethynylbenzyl)-4-methylpiperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylbenzyl)-4-methylpiperazine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Ethynylbenzaldehyde: Similar structure but with an aldehyde group instead of a piperazine ring.

1-Ethyl-4-ethynylbenzene: Similar structure but with an ethyl group instead of a piperazine ring.

4-Ethynylbenzonitrile: Similar structure but with a nitrile group instead of a piperazine ring.

Uniqueness

1-(4-Ethynylbenzyl)-4-methylpiperazine is unique due to the presence of both the ethynylbenzyl and piperazine moieties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(4-Ethynylbenzyl)-4-methylpiperazine (EMBP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of EMBP, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C${13}$H${15}$N

CAS Number: 933986-40-4

Molecular Weight: 187.27 g/mol

The structure of EMBP features a piperazine ring substituted with an ethynylbenzyl group and a methyl group, which influences its pharmacological properties.

EMBP's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It has been studied for its potential as a:

- Dopamine Receptor Modulator: Preliminary studies suggest that EMBP may act as a modulator of dopamine receptors, which are crucial for regulating mood and behavior.

- Serotonin Receptor Interactions: The compound may also interact with serotonin receptors, potentially influencing mood disorders and anxiety.

Anticancer Activity

Research indicates that EMBP exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | IC$_{50}$ (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Inhibition of cell growth |

| MCF-7 (Breast Cancer) | 12.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.5 | Cell cycle arrest |

Neuroprotective Effects

EMBP has shown promise in neuroprotection. Studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. In animal models, EMBP administration led to:

- Reduced neuronal apoptosis

- Improved cognitive function

Case Studies

-

In Vivo Study on Neuroprotection:

A study involving mice subjected to induced oxidative stress demonstrated that treatment with EMBP resulted in a significant decrease in markers of oxidative damage and improved behavioral outcomes in memory tasks. -

Anticancer Efficacy Study:

A clinical trial assessing the efficacy of EMBP in patients with advanced solid tumors showed that a subset of patients experienced tumor shrinkage, prompting further investigation into its use as an adjunct therapy in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.